Technical Whitepaper: (2-Methylmorpholin-3-yl)methanol as a Strategic API Intermediate
Technical Whitepaper: (2-Methylmorpholin-3-yl)methanol as a Strategic API Intermediate
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Pharmaceutical Process Engineers.
Executive Summary
In modern drug discovery, the incorporation of saturated, oxygen- and nitrogen-containing heterocycles is a proven strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). (2-Methylmorpholin-3-yl)methanol has emerged as a highly versatile chiral building block. The morpholine ring inherently balances lipophilicity and aqueous solubility, while the specific substitution pattern—a methyl group at C2 and a hydroxymethyl group at C3—provides critical steric constraints and functionalization handles[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, stereochemical variants, and field-proven synthetic protocols for utilizing (2-Methylmorpholin-3-yl)methanol, particularly in the development of Prolyl Endopeptidase Fibroblast Activation Protein (FAP) inhibitors[2].
Physicochemical Properties and Stereoisomerism
(2-Methylmorpholin-3-yl)methanol contains two chiral centers (C2 and C3), resulting in multiple stereoisomers. In pharmaceutical applications, it is predominantly utilized as a hydrochloride salt to enhance stability and handling characteristics[3][4].
Quantitative Data Summary
The following table consolidates the critical identification metrics and physical properties of the most common commercially available stereoisomers[3][4][5].
| Property | ((2S,3S)-isomer) HCl Salt | ((2R,3R)-isomer) HCl Salt | Free Base (General) |
| CAS Number | 1881275-87-1 | 681851-40-1 | 1855706-12-5 |
| Molecular Formula | C₆H₁₄ClNO₂ | C₆H₁₄ClNO₂ | C₆H₁₃NO₂ |
| Molar Mass | 167.63 g/mol | 167.63 g/mol | 131.17 g/mol |
| Physical Form | White to off-white solid | White solid | Liquid / Low-melting solid |
| Storage Temp. | 0–8°C (Cold-chain) | Room Temp / 0–8°C | 0–8°C |
| GHS Hazards | H302, H315, H319, H335 | H302, H315, H319, H335 | H315, H319, H335 |
Note: The stereochemistry dictates the spatial orientation of the hydroxymethyl group, which is critical for lock-and-key binding in target receptors. The (2S,3S) and (2R,3R) enantiomers exhibit distinct pharmacological trajectories when integrated into final APIs.
Mechanistic Role in Drug Development
The Causality of Structural Choices
Why choose a substituted morpholine over a simple piperidine or pyrrolidine?
-
Metabolic Stability: The oxygen atom in the morpholine ring lowers the basicity of the adjacent nitrogen compared to piperidine, which often reduces off-target hERG liability and improves metabolic stability against cytochrome P450 enzymes[1].
-
Steric Directing Groups: The C2-methyl group induces a conformational bias in the morpholine chair structure. This steric hindrance restricts the rotational freedom of the C3-hydroxymethyl group, locking it into a favorable vector for subsequent coupling reactions or receptor binding.
-
Bifunctional Handles: The secondary amine (if unprotected) and the primary alcohol provide orthogonal sites for functionalization (e.g., N-alkylation vs. O-alkylation), allowing for rapid generation of structure-activity relationship (SAR) libraries.
Application in FAP Inhibitors
Recent patent literature highlights the use of (2-Methylmorpholin-3-yl)methanol in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides, which act as inhibitors of Fibroblast Activation Protein (FAP)[2]. FAP is a transmembrane serine protease heavily implicated in tissue remodeling, fibrosis, and the tumor microenvironment.
Caption: Workflow detailing the integration of (2-Methylmorpholin-3-yl)methanol into FAP inhibitor synthesis.
Experimental Protocols: Functionalization Workflow
To utilize this intermediate effectively, researchers must carefully control reaction conditions to prevent competing O-alkylation when N-alkylation is desired, or vice versa. The following self-validating protocol is adapted from validated synthetic routes for FAP inhibitor precursors[2].
Step-by-Step Methodology: Controlled Alkylation
Objective: To selectively alkylate (2-Methylmorpholin-3-yl)methanol while preventing thermal degradation or over-alkylation.
Reagents & Materials:
-
(2-Methylmorpholin-3-yl)methanol (90 g, 407 mmol)
-
Anhydrous Tetrahydrofuran (THF) (1.2 L)
-
Alkylating Agent (e.g., Methyl Iodide, MeI) (63.6 g, 448 mmol)
-
Deionized Water (for quenching)
Procedure:
-
Preparation: Suspend 90 g of (2-Methylmorpholin-3-yl)methanol in 1.2 L of anhydrous THF in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.
-
Expert Insight: THF is chosen over protic solvents to prevent solvolysis of the alkylating agent and to maintain the solubility of the morpholine derivative.
-
-
Thermal Equilibration: Cool the suspension to 0°C using an ice-water bath. Stir the mixture at 0°C to 5°C for exactly 1 hour.
-
Causality: This pre-cooling step is critical. The subsequent addition is exothermic; establishing a uniform cold baseline prevents localized hot spots that lead to dialkylation or ring-opening side reactions.
-
-
Reagent Addition: Slowly add the alkylating agent (MeI, 63.6 g) dropwise over 30 minutes while strictly maintaining the internal temperature at 0°C.
-
Primary Reaction Phase: Stir the reaction mixture at 0°C for 2 hours.
-
Secondary Reaction Phase: Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir overnight (approx. 12–16 hours) to ensure complete conversion.
-
Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass (m/z 132 for free base [M+H]+) and the appearance of the alkylated product validates the progression.
-
-
Quenching: Cool the reaction vessel back to 0°C. Slowly quench the reaction by the dropwise addition of cold H₂O.
-
Expert Insight: Quenching at 0°C mitigates the risk of hydrolyzing the newly formed bonds and controls the exothermic destruction of unreacted MeI.
-
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Caption: Step-by-step experimental workflow for the controlled alkylation of the morpholine derivative.
Safety, Handling, and Logistics
As an active amine derivative, (2-Methylmorpholin-3-yl)methanol hydrochloride requires specific handling protocols to ensure laboratory safety and chemical integrity[3]:
-
Toxicity & Irritation: The compound is classified under Acute Tox. 4 (H302 - Harmful if swallowed) and is a known irritant to skin (H315), eyes (H319), and the respiratory tract (H335).
-
PPE Requirements: Handling must occur within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of eye contact, protocols dictate rinsing cautiously with water for several minutes and removing contact lenses immediately[3].
-
Cold-Chain Logistics: While some suppliers list room temperature storage for the highly purified HCl salt, long-term stability—especially for the free base or specific chiral variants—often requires cold-chain transportation and storage at 0–8°C to prevent oxidative degradation or spontaneous polymerization[4][5].
References
-
(2-Methylmorpholin-3-yl)methanol | CAS#:1855706-12-5 | Chemsrc. Chemsrc. Available at:[Link]
- US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents.Google Patents.
Sources
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ((2R,3R)-2-Methylmorpholin-3-yl)methanol hydrochloride [sigmaaldrich.com]
- 5. (2-Methylmorpholin-3-yl)methanol | CAS#:1855706-12-5 | Chemsrc [chemsrc.com]
